molecular formula C11H18N2O3 B2555086 Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate CAS No. 2144385-16-8

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate

Cat. No. B2555086
M. Wt: 226.276
InChI Key: QNCGFUSXDMSPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is not directly reported in the provided papers. However, similar compounds have been synthesized using various starting materials and reactions. For instance, ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate was synthesized and then further reacted to produce various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, indicating that the synthesis of pyrazole derivatives often involves multiple steps including diazotization and coupling reactions . Additionally, ethyl 1-aminotetrazole-5-carboxylate underwent reactions with hydrazine hydrate and carbon disulfide to yield a series of heterocyclic compounds, showcasing the versatility of reactions involving carboxylate esters .

Molecular Structure Analysis

The molecular structure of ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is not directly analyzed in the provided papers. However, similar compounds have been studied. For example, the single crystal X-ray structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of bifurcated O-H…O hydrogen bonds, which could be a common feature in the carboxylate esters family .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions of ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate specifically. However, they do provide insights into the reactivity of related compounds. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates were shown to react with hydroxylamine to produce isoxazole derivatives . This suggests that the pyrazole carboxylate ester may also undergo nucleophilic addition reactions with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate are not described in the provided papers. However, the papers do discuss the properties of similar compounds. For example, the antimicrobial assessment of some heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate indicates that these compounds can exhibit significant biological activity, which may be relevant for the compound . Additionally, the pharmacological activity of 1-arylpyrazoles as potent σ1 receptor antagonists suggests that pyrazole derivatives can have specific receptor affinities and activities, which could be an important property of the compound being analyzed .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Research on related compounds, such as ethyl 5-hydroxyindole-3-carboxylates, has focused on their synthesis and potential biological activities. These studies often aim at designing compounds that can inhibit specific enzymes or possess other pharmacologically relevant activities. For example, some ethyl 5-hydroxyindole-3-carboxylates have been designed and synthesized to inhibit 5-lipoxygenase, an enzyme important in the biosynthesis of leukotrienes involved in inflammatory and allergic diseases (Landwehr et al., 2006).

Molecular Modification and Drug Development

Ethyl pyrazole carboxylate derivatives have been explored for their antimicrobial activities and as potential inhibitors against viruses, such as the hepatitis B virus. The synthesis and evaluation of these compounds are critical in drug discovery and development processes. For instance, a series of ethyl 5-hydroxyindole-3-carboxylates was synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, showing significant potential compared to control compounds (Chunshen Zhao et al., 2006).

Peptide Synthesis and Chemical Reagents

Some novel coupling reagents like ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate have been developed for use in peptide synthesis, showcasing the versatility of ethyl pyrazole carboxylate derivatives in synthetic chemistry. These reagents offer high coupling efficiency and enable real-time monitoring of peptide synthesis cycles, illustrating their importance in the production of peptides and proteins for research and therapeutic purposes (Lu Jiang et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Without specific information on “Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate”, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on a compound like “Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate” could include exploring its potential uses in various fields such as medicine, materials science, and environmental science. This would involve further studies on its properties, reactions, and interactions with other molecules .

properties

IUPAC Name

ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-5-16-10(14)9-6-12-13(8(9)2)7-11(3,4)15/h6,15H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCGFUSXDMSPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate

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